![molecular formula C21H19ClFNO4S B1311818 2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 571170-81-5](/img/structure/B1311818.png)

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

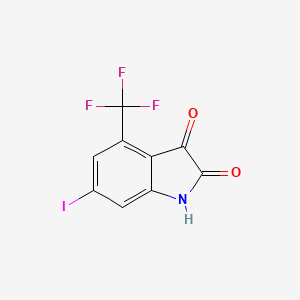

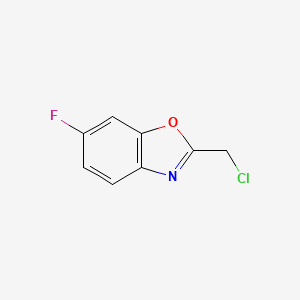

“2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 571170-81-5 . It has a molecular weight of 435.9 .

Molecular Structure Analysis

The molecular formula of this compound is C20H18ClFN2O4S . The InChI key is MQHJBUMNFVRSCJ-UHFFFAOYSA-N . The compound has a complex structure with several functional groups including a chlorobenzyl group, a fluorine atom, a methylsulfonyl group, and an acetic acid group .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 435.9 g/mol . The compound has a topological polar surface area of 111 Ų . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen

-

- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .

- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .

-

- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .

- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .

- Results: The breakdown products of indole glucosinolates have various biological effects .

-

- Application: Indoles are frequently used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .

- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .

-

- Application: Some indole derivatives have shown cytotoxicity against selected human cancer cell lines .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Compound 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1H-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1H-indole showed the most potent anticancer activity .

-

- Application: Most species in the Brassicaceae family produce one or more indole glucosinolates . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .

- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .

- Results: The breakdown products of indole glucosinolates have various biological effects .

-

- Application: Indoles are versatile and common nitrogen-based heterocyclic scaffolds used in the synthesis of various organic compounds . They are important in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

- Method: Multicomponent reactions are used for the synthesis of various heterocyclic compounds .

- Results: The synthesis of indole derivatives has led to promising new heterocycles with chemical and biomedical relevance .

-

- Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

-

- Application: Indole glucosinolates are produced by most species in the Brassicaceae family . Upon tissue disruption, enzymatic hydrolysis of indole glucosinolates produces various compounds .

- Method: The breakdown of indole glucosinolates occurs upon tissue disruption .

- Results: The breakdown products of indole glucosinolates have various biological effects .

Eigenschaften

IUPAC Name |

2-[4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFFJDQHYLNEJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClFNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436805 |

Source

|

| Record name | DIASTEREOMER 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | |

CAS RN |

571170-81-5 |

Source

|

| Record name | DIASTEREOMER 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)